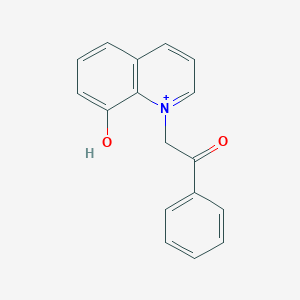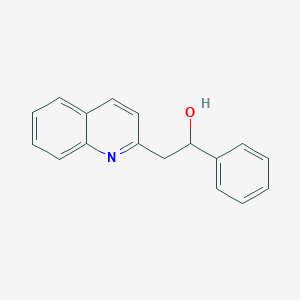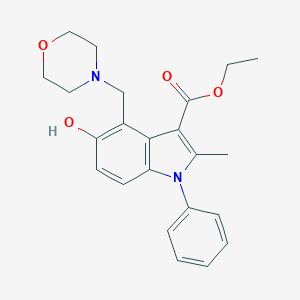
ethyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-phenyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-phenyl-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. It is commonly referred to as THJ-018 and is used in scientific research for its psychoactive effects and potential therapeutic applications.
Mechanism of Action
THJ-018 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located in the central nervous system and immune system, respectively. It binds to these receptors and activates them, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
THJ-018 has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognition. It has also been reported to have analgesic, anti-inflammatory, and anti-cancer properties, although further research is needed to confirm these effects.
Advantages and Limitations for Lab Experiments
THJ-018 is a useful tool for scientific research due to its potent psychoactive effects and ability to activate cannabinoid receptors. However, it is important to note that its use is associated with certain limitations, including the potential for toxicity and adverse effects, as well as the need for careful handling and storage.
Future Directions
There are many potential future directions for research on THJ-018, including investigations into its anti-inflammatory, analgesic, and anti-cancer properties, as well as its potential therapeutic applications in the treatment of various diseases and conditions. Further research is also needed to better understand its mechanism of action, as well as its potential for abuse and addiction. In addition, there is a need for the development of new synthetic cannabinoids that are safer and more effective than THJ-018.
Synthesis Methods
THJ-018 is synthesized by reacting 1-(5-hydroxypentyl)-1H-indole-3-carboxylic acid with 4-morpholinylmethyl chloride, followed by esterification with ethyl alcohol. The resulting product is a white powder that is soluble in organic solvents and has a melting point of 80-81°C.
Scientific Research Applications
THJ-018 is used in scientific research for its psychoactive effects, which are similar to those of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. It is commonly used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples. THJ-018 has also been investigated for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties.
properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C23H26N2O4/c1-3-29-23(27)21-16(2)25(17-7-5-4-6-8-17)19-9-10-20(26)18(22(19)21)15-24-11-13-28-14-12-24/h4-10,26H,3,11-15H2,1-2H3 |
InChI Key |
RMSLEELMEORVED-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)
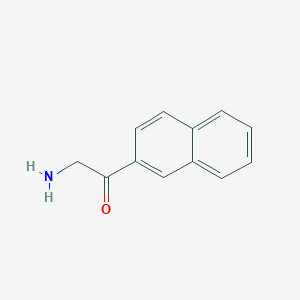
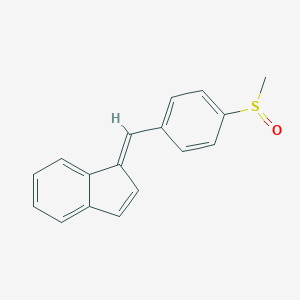
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)
